molecular formula C17H16BrN5OS B302386 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide

Katalognummer B302386
Molekulargewicht: 418.3 g/mol
InChI-Schlüssel: BPFWNQLUCVRGIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, which is a process of programmed cell death. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL).

Wirkmechanismus

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide selectively binds to the BH3-binding groove of BCL-2 protein, which prevents its interaction with pro-apoptotic proteins and promotes apoptosis in cancer cells. BCL-2 is overexpressed in many types of cancer, which contributes to tumor survival and resistance to chemotherapy. 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide specifically targets BCL-2 without affecting other members of the BCL-2 family, such as BCL-xL and MCL-1, which have different roles in apoptosis regulation.
Biochemical and Physiological Effects:
2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has been reported to sensitize cancer cells to chemotherapy and radiotherapy, which may enhance their therapeutic efficacy. 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has also been shown to have immunomodulatory effects by promoting the activation of T cells and natural killer cells, which may contribute to its anticancer activity.

Vorteile Und Einschränkungen Für Laborexperimente

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has several advantages for laboratory experiments, including its high potency and selectivity for BCL-2 inhibition, its well-characterized mechanism of action, and its availability as a commercial reagent. However, 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide also has some limitations, such as its potential toxicity to normal cells, its limited efficacy in some types of cancer, and the development of resistance in some patients.

Zukünftige Richtungen

There are several future directions for the development and application of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide. One direction is to investigate the combination of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide with other anticancer agents, such as immune checkpoint inhibitors, to enhance its therapeutic activity. Another direction is to explore the use of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide in combination with targeted therapies that exploit specific genetic mutations in cancer cells. Additionally, the development of novel BCL-2 inhibitors with improved pharmacological properties and reduced toxicity is an active area of research. Finally, the identification of biomarkers that predict response to 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide treatment may help to personalize cancer therapy and improve patient outcomes.

Synthesemethoden

The synthesis of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-bromoaniline, which undergoes a series of reactions to form the final product. The overall synthesis route involves the use of various reagents and solvents, such as triethylamine, acetic anhydride, and dichloromethane. The synthesis of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has been optimized to improve the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has shown potent and selective inhibition of BCL-2, leading to induction of apoptosis in cancer cells. In clinical trials, 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has demonstrated promising efficacy and safety profiles in patients with CLL, AML, and NHL. 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has also been investigated in combination with other anticancer agents to enhance its therapeutic activity.

Eigenschaften

Produktname

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide

Molekularformel

C17H16BrN5OS

Molekulargewicht

418.3 g/mol

IUPAC-Name

2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C17H16BrN5OS/c1-23-16(11-2-6-13(19)7-3-11)21-22-17(23)25-10-15(24)20-14-8-4-12(18)5-9-14/h2-9H,10,19H2,1H3,(H,20,24)

InChI-Schlüssel

BPFWNQLUCVRGIT-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)N

Kanonische SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.